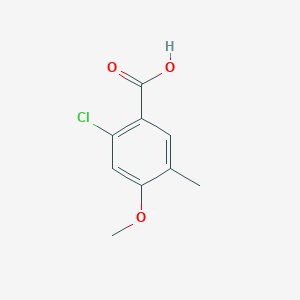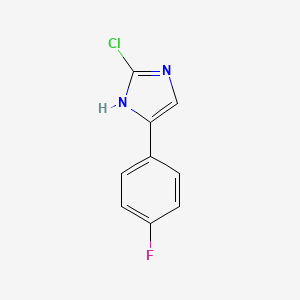![molecular formula C7H13N3S B13893080 5-[2-(dimethylamino)ethylidene]-4H-1,3-thiazol-2-amine](/img/structure/B13893080.png)
5-[2-(dimethylamino)ethylidene]-4H-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[2-(dimethylamino)ethylidene]-4H-1,3-thiazol-2-amine is a heterocyclic compound that features a thiazole ring with a dimethylaminoethylidene substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(dimethylamino)ethylidene]-4H-1,3-thiazol-2-amine typically involves the condensation of appropriate thiazole precursors with dimethylaminoethylidene derivatives. One common method includes the reaction of 2-aminothiazole with dimethylaminoacetaldehyde under acidic or basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process may be optimized for cost-efficiency and scalability, including the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
化学反应分析
Types of Reactions
5-[2-(dimethylamino)ethylidene]-4H-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted thiazole derivatives.
科学研究应用
5-[2-(dimethylamino)ethylidene]-4H-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 5-[2-(dimethylamino)ethylidene]-4H-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial or viral replication, leading to antimicrobial or antiviral effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
5-[2-(dimethylamino)ethylidene]-4H-1,3-thiazol-2-amine can be compared with other similar compounds, such as:
2-aminothiazole: A precursor in the synthesis of the compound, with similar structural features but lacking the dimethylaminoethylidene substituent.
4H-1,3-thiazol-2-amine: Another related compound with a thiazole ring but different substituents.
Dimethylaminoethylidene derivatives: Compounds with the dimethylaminoethylidene group but different core structures.
The uniqueness of this compound lies in its specific combination of the thiazole ring and the dimethylaminoethylidene substituent, which imparts distinct chemical and biological properties.
属性
分子式 |
C7H13N3S |
|---|---|
分子量 |
171.27 g/mol |
IUPAC 名称 |
5-[2-(dimethylamino)ethylidene]-4H-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H13N3S/c1-10(2)4-3-6-5-9-7(8)11-6/h3H,4-5H2,1-2H3,(H2,8,9) |
InChI 键 |
PATUTRKEMOEBPJ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CC=C1CN=C(S1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


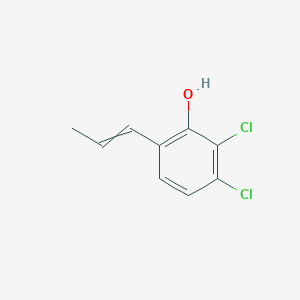
![2,17-Dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13893003.png)

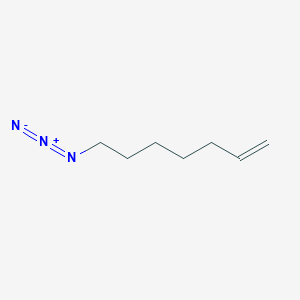
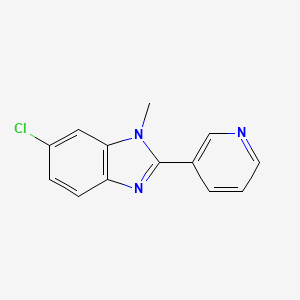
![Ethyl 4-[(quinolin-3-ylmethyl)amino]benzoate](/img/structure/B13893025.png)
![tert-butyl 3-oxo-2-[1H-pyrazol-4-yldiazenyl]butanoate](/img/structure/B13893033.png)
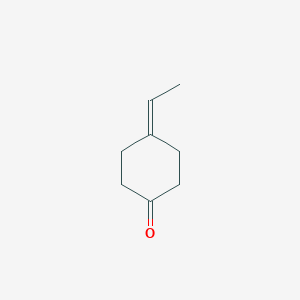
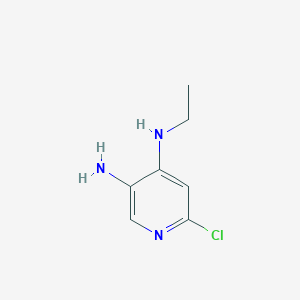

![6-(Benzyloxy)benzo[b]thiophene-2-carboxylic acid](/img/structure/B13893056.png)
![(3S)-5-Chloro-2,3-dihydrofuro[2,3-C]pyridin-3-amine](/img/structure/B13893071.png)
